molecular formula C17H16FN3O5S B2854188 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide CAS No. 899952-86-4

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B2854188
CAS No.: 899952-86-4
M. Wt: 393.39
InChI Key: FORYWLFZWYWJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12F N3O4S
  • Molecular Weight : 319.32 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

Antimicrobial Properties

Recent studies have indicated that compounds containing thiazine moieties exhibit significant antimicrobial activity. The thiazine ring in this compound is believed to contribute to its ability to inhibit bacterial growth. For instance, a study demonstrated that derivatives of thiazine showed potent activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has shown that benzamide derivatives can induce apoptosis in cancer cells. A study focusing on similar compounds revealed that they could effectively inhibit cell proliferation in human cancer cell lines by activating caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymes : The presence of the thiazine ring suggests potential inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : The benzamide structure is known to interact with cellular signaling pathways that lead to programmed cell death.
  • Cytokine Modulation : There is evidence suggesting that this compound may modulate inflammatory responses by affecting cytokine release.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted a series of thiazine derivatives with promising results against resistant bacterial strains .
  • Another investigation focused on the anticancer properties of benzamide derivatives, demonstrating their ability to reduce tumor size in xenograft models .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c18-15-8-5-13(11-16(15)21(23)24)19-17(22)12-3-6-14(7-4-12)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORYWLFZWYWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.